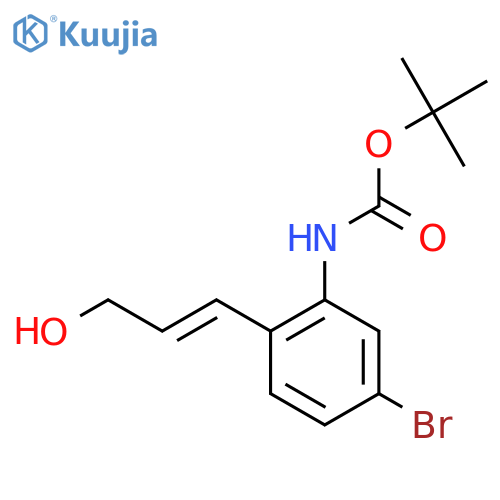

Cas no 1638973-52-0 (tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate)

tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate

- 1638973-52-0

- tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate

- EN300-1888711

-

- インチ: 1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-12-9-11(15)7-6-10(12)5-4-8-17/h4-7,9,17H,8H2,1-3H3,(H,16,18)/b5-4+

- InChIKey: BJCSDPIYPLGGER-SNAWJCMRSA-N

- ほほえんだ: BrC1C=CC(/C=C/CO)=C(C=1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 327.04701g/mol

- どういたいしつりょう: 327.04701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888711-0.5g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 0.5g |

$836.0 | 2023-09-18 | ||

| Enamine | EN300-1888711-10.0g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 10g |

$3746.0 | 2023-06-03 | ||

| Enamine | EN300-1888711-0.05g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 0.05g |

$732.0 | 2023-09-18 | ||

| Enamine | EN300-1888711-5.0g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 5g |

$2525.0 | 2023-06-03 | ||

| Enamine | EN300-1888711-0.25g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 0.25g |

$801.0 | 2023-09-18 | ||

| Enamine | EN300-1888711-1.0g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 1g |

$871.0 | 2023-06-03 | ||

| Enamine | EN300-1888711-5g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 5g |

$2525.0 | 2023-09-18 | ||

| Enamine | EN300-1888711-0.1g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 0.1g |

$767.0 | 2023-09-18 | ||

| Enamine | EN300-1888711-10g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 10g |

$3746.0 | 2023-09-18 | ||

| Enamine | EN300-1888711-1g |

tert-butyl N-[5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |

1638973-52-0 | 1g |

$871.0 | 2023-09-18 |

tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate 関連文献

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamateに関する追加情報

Introduction to Tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate (CAS No. 1638973-52-0)

Tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate, identified by its CAS number 1638973-52-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The structural features of this molecule, particularly the presence of a tert-butyl group, a bromo substituent, and an allyl ether moiety, contribute to its unique reactivity and potential utility in synthetic chemistry.

The tert-butyl group attached to the carbamate moiety enhances the stability of the compound under various chemical conditions, making it a valuable intermediate in multi-step synthetic pathways. This stability is particularly advantageous in reactions that require harsh conditions or prolonged reaction times, where the tert-butyl group acts as a protecting group, ensuring minimal degradation of the core structure.

The bromo substituent at the 5-position of the phenyl ring introduces electrophilic characteristics to the molecule, facilitating nucleophilic substitution reactions. This feature is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where the bromo group can be selectively displaced by other functional groups to introduce desired molecular complexity. Such transformations are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds.

The allyl ether moiety at the 2-position of the phenyl ring adds another layer of reactivity to the molecule. Allylic ethers are known for their ability to participate in various organic transformations, including metal-catalyzed cross-coupling reactions and oxidation processes. The presence of this functional group makes Tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate a promising candidate for synthesizing complex organic molecules with tailored properties.

Recent advancements in pharmaceutical research have highlighted the importance of carbamate derivatives in drug discovery. Carbamates exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. The structural motif of Tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate aligns well with these pharmacophores, suggesting potential therapeutic applications. For instance, modifications at the carbamate site can fine-tune solubility and metabolic stability, which are critical factors in drug development.

In addition to its pharmaceutical relevance, this compound has shown promise in material science applications. The unique combination of functional groups allows for the design of advanced polymers and coatings with enhanced mechanical and chemical properties. Researchers have been exploring its use in creating novel materials that exhibit improved durability and resistance to environmental stressors.

The synthesis of Tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate involves a series of well-established organic reactions, including nucleophilic substitution, alkylation, and condensation reactions. The synthesis typically begins with the preparation of a brominated phenol derivative followed by its reaction with an allyl alcohol derivative under basic conditions to form the allyl ether. Subsequent carbamate formation is achieved through reaction with diethyl carbonate or phosgene derivatives, often catalyzed by bases such as triethylamine.

One of the key challenges in synthesizing this compound is maintaining regioselectivity during functionalization. The presence of multiple reactive sites necessitates careful control over reaction conditions to ensure the desired product is obtained without unwanted side products. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize yields and purity.

Recent studies have also explored the role of computational chemistry in designing efficient synthetic routes for complex molecules like Tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate. Molecular modeling techniques have been used to predict reaction outcomes and identify optimal reaction conditions before experimental trials. This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation.

The applications of this compound extend beyond traditional pharmaceuticals into emerging fields such as biocatalysis and green chemistry. The development of sustainable synthetic methods is crucial for reducing environmental impact, and compounds like Tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate serve as valuable building blocks in these efforts. Researchers are investigating biocatalytic routes that utilize enzymes to perform specific transformations more efficiently and selectively than traditional chemical methods.

In conclusion,Tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-y l)phen ylcarbamat e (CAS No. 1638973 -52 -0) is a multifunctional compound with significant potential in pharmaceuticals and material science. Its unique structural features make it a versatile intermediate for constructing complex molecules with tailored properties. As research continues to uncover new applications for this compound, Tert-but yl N -5 -brom o -2 -(3 -hydrox yprop -1 -en -1 -y l )phen ylcarbamat e is poised to play an increasingly important role in advancing scientific discovery across multiple disciplines.

1638973-52-0 (tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate) 関連製品

- 897468-91-6(2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole)

- 1223158-00-6(Benzyl (trans-3-aminocyclohexyl)carbamate)

- 1064286-10-7(2-Bromo-6-iodobenzenesulfonamide)

- 1361495-04-6(4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine)

- 2171242-53-6(5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid)

- 923152-45-8(8-{3-(3-chlorophenyl)aminopropyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2171843-68-6(4-(1,3-thiazol-2-yl)pyrrolidin-3-ol)

- 1228665-92-6(2,3-Dihydro-1h-pyrido3,4-b1,4oxazine-8-carboxylic acid)

- 73010-82-9(10(Z)-Heptadecenyl acetate)

- 1014006-38-2(N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide)